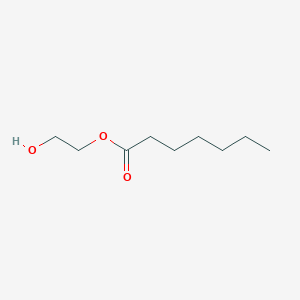
2-Hydroxyethyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl heptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This ester has a wide range of applications in the field of scientific research, particularly in the area of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl heptanoate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Hydroxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been reported to have antimicrobial properties, which may help fight against certain types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hydroxyethyl heptanoate in lab experiments is its low toxicity. It is considered to be relatively safe and non-toxic, making it an ideal reagent for use in various experiments. However, one limitation of using this ester is its limited solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Hydroxyethyl heptanoate in scientific research. One potential area of research is the development of new synthetic methods for this ester. Another area of research is the investigation of its potential use as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic benefits in various diseases and conditions.
Conclusion:
In conclusion, 2-Hydroxyethyl heptanoate is an important compound with a wide range of applications in scientific research. Its unique properties make it an ideal reagent for use in various experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 2-Hydroxyethyl heptanoate can be achieved through several methods. One of the most common methods is the esterification of heptanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. This reaction produces 2-Hydroxyethyl heptanoate and water as a byproduct.
Applications De Recherche Scientifique
2-Hydroxyethyl heptanoate has been extensively used in scientific research due to its unique properties. It has been used as a flavoring agent in food products, as a fragrance in perfumes and cosmetics, and as a solvent in various industries. In scientific research, it has been used as a reagent in the synthesis of other compounds and as a substrate in enzymatic reactions.
Propriétés
Numéro CAS |
16179-38-7 |
|---|---|
Nom du produit |
2-Hydroxyethyl heptanoate |
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-hydroxyethyl heptanoate |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-9(11)12-8-7-10/h10H,2-8H2,1H3 |
Clé InChI |
OPIZFHYNWKYUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCO |
SMILES canonique |
CCCCCCC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



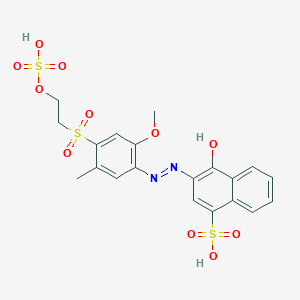
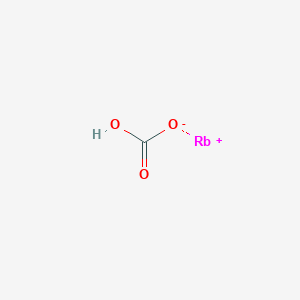
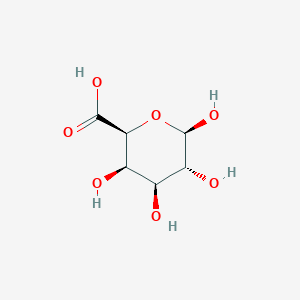
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
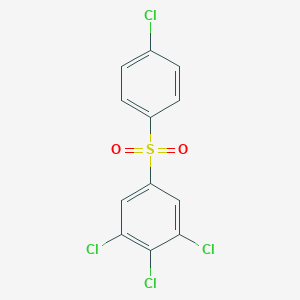
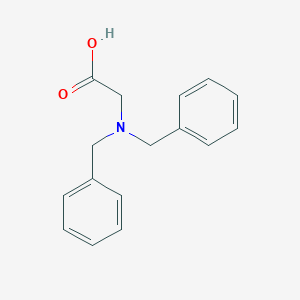
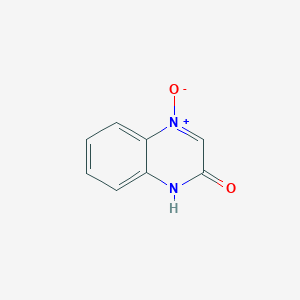
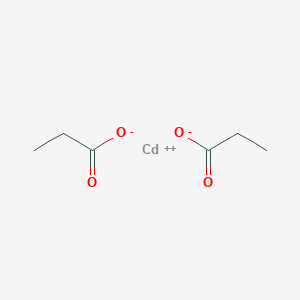
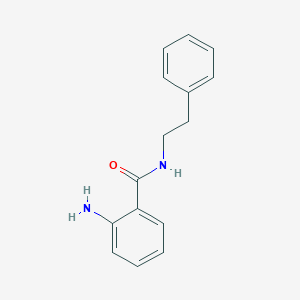
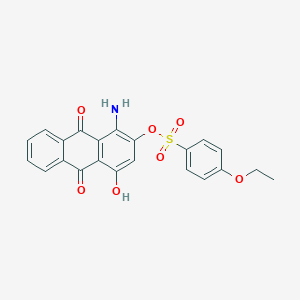
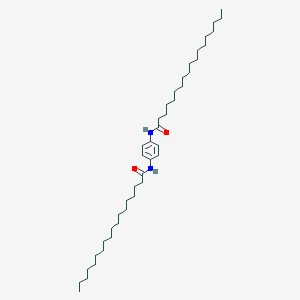

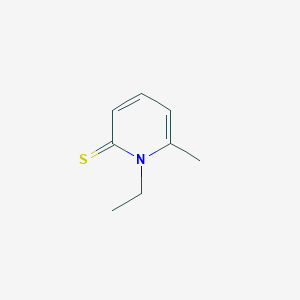
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)